molecular formula C23H35N3 B12475665 1-(1-Benzylpiperidin-4-yl)-4-(bicyclo[2.2.1]hept-2-yl)piperazine

1-(1-Benzylpiperidin-4-yl)-4-(bicyclo[2.2.1]hept-2-yl)piperazine

Cat. No.: B12475665
M. Wt: 353.5 g/mol
InChI Key: JNKXPMBILDDJDN-UHFFFAOYSA-N
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Description

1-(1-BENZYLPIPERIDIN-4-YL)-4-{BICYCLO[221]HEPTAN-2-YL}PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a bicycloheptane moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-BENZYLPIPERIDIN-4-YL)-4-{BICYCLO[221]HEPTAN-2-YL}PIPERAZINE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(1-BENZYLPIPERIDIN-4-YL)-4-{BICYCLO[2.2.1]HEPTAN-2-YL}PIPERAZINE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced .

Scientific Research Applications

1-(1-BENZYLPIPERIDIN-4-YL)-4-{BICYCLO[2.2.1]HEPTAN-2-YL}PIPERAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-BENZYLPIPERIDIN-4-YL)-4-{BICYCLO[2.2.1]HEPTAN-2-YL}PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H35N3

Molecular Weight

353.5 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-(2-bicyclo[2.2.1]heptanyl)piperazine

InChI

InChI=1S/C23H35N3/c1-2-4-19(5-3-1)18-24-10-8-22(9-11-24)25-12-14-26(15-13-25)23-17-20-6-7-21(23)16-20/h1-5,20-23H,6-18H2

InChI Key

JNKXPMBILDDJDN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)C4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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